molecular formula C11H6ClN B1625914 5-Chloronaphthalene-1-carbonitrile CAS No. 73399-85-6

5-Chloronaphthalene-1-carbonitrile

Cat. No.: B1625914
CAS No.: 73399-85-6
M. Wt: 187.62 g/mol
InChI Key: IDINQIUTUSXCIY-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-carbonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 5 and a nitrile group (–CN) at position 1. This structure combines the aromatic stability of naphthalene with the electronic effects of the chlorine (electron-withdrawing) and nitrile (polar, electron-withdrawing) groups, influencing its physicochemical properties and reactivity.

Properties

CAS No.

73399-85-6

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

5-chloronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H6ClN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H

InChI Key

IDINQIUTUSXCIY-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC=C(C2=C1)Cl)C#N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Naphthalene Derivatives
  • 5-Nitronaphthalene-1-carbonyl chloride (CAS: 5333-16-4): Structure: Features a nitro (–NO₂) group at position 5 and a carbonyl chloride (–COCl) at position 1, differing from 5-Chloronaphthalene-1-carbonitrile in functional groups. Properties:
  • Molecular weight: 235.62 g/mol (vs. ~187.61 g/mol for this compound, estimated based on C₁₁H₆ClN).
  • Reactivity: The nitro group enhances electrophilic substitution resistance, while the carbonyl chloride is highly reactive toward nucleophiles. In contrast, the nitrile group in this compound offers stability but can undergo hydrolysis to carboxylic acids under acidic/basic conditions .
Isoquinoline Derivatives
  • 1-Chloroisoquinoline-5-carbonitrile (CAS: 1231761-23-1): Structure: Replaces the naphthalene backbone with an isoquinoline ring (a heterocyclic aromatic system with a nitrogen atom). Properties:
  • Molecular weight: 188.61 g/mol.
  • Electronic effects: The nitrogen in the isoquinoline ring introduces basicity and alters electron distribution compared to the all-carbon naphthalene system. This may influence solubility and binding interactions in biological systems .
Chromene Carbonitriles
  • Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile): Structure: A chromene (benzopyran) system with amino, hydroxy, and nitrile groups. Properties:
  • Melting point: 223–227°C.
  • Such differences impact solubility and pharmacological activity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Backbone Substituents Molecular Weight (g/mol) Notable Properties
This compound Naphthalene Cl (position 5), –CN (position 1) ~187.61 (estimated) High aromatic stability; moderate reactivity of –CN
5-Nitronaphthalene-1-carbonyl chloride Naphthalene NO₂ (position 5), –COCl (position 1) 235.62 High electrophilic resistance; reactive –COCl group
1-Chloroisoquinoline-5-carbonitrile Isoquinoline Cl (position 1), –CN (position 5) 188.61 Heterocyclic aromaticity; increased basicity
Compound 1E Chromene –CN, –NH₂, –OH, –C₆H₄CH₃ 277 (LCMS [M]⁻) High polarity; hydrogen-bonding capacity

Toxicological and Environmental Considerations

However, comprehensive ecotoxicological data (e.g., biodegradation, bioaccumulation) remain undocumented in the provided sources.

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